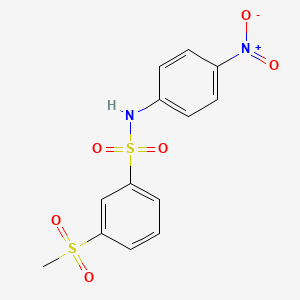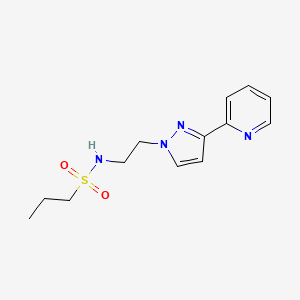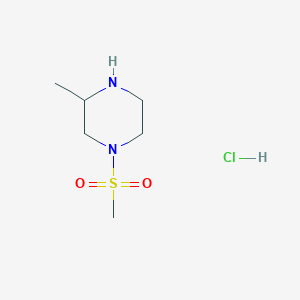
3-Methyl-1-(methylsulfonyl)piperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a chemical compound with the CAS Number: 2228152-55-2 . It has a molecular weight of 214.72 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is 1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
3-Methyl-1-(methylsulfonyl)piperazine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 214.72 .Scientific Research Applications
Pharmaceutical Chemistry and Drug Development
A significant area of application for 3-Methyl-1-(methylsulfonyl)piperazine hydrochloride and related compounds is in the development of novel pharmaceuticals. These compounds have been investigated for their potential as inhibitors or ligands for various biological targets:
- HIV-1 Reverse Transcriptase Inhibitors : Analogues of piperazine compounds have been synthesized and evaluated for their potential to inhibit HIV-1 reverse transcriptase, an essential enzyme for the replication of the human immunodeficiency virus (HIV) (Romero et al., 1994).
- Antidepressant Development : Piperazine derivatives have been explored for their role in the oxidative metabolism of novel antidepressants, indicating their importance in the pharmacokinetics of these drugs (Hvenegaard et al., 2012).
- Antibacterial Agents : The synthesis and evaluation of piperazine derivatives as antibacterial agents, particularly against gram-negative bacteria, highlight their potential in addressing antibiotic resistance (Matsumoto & Minami, 1975).
Material Science and Polymer Chemistry
Piperazine compounds also find applications in material science, particularly in the synthesis of polymers and chelates:
- Hyperbranched Polymers : The synthesis of hyperbranched polymers using piperazine as a core structural unit demonstrates the versatility of these compounds in creating materials with potential applications in coatings, adhesives, and drug delivery systems (Yan & Gao, 2000).
Bioconjugation and Radiolabeling
The functionalization of piperazine and related macrocycles for the creation of mixed-side-chain macrocyclic chelates opens up avenues for bioconjugation and radiolabeling, which are crucial in the development of diagnostic and therapeutic agents (van Westrenen & Sherry, 1992).
Neuropharmacology
Research into piperazine derivatives for their interaction with serotonin receptors points towards their application in treating cognitive disorders and potentially as antipsychotic agents, showing the broad pharmacological potential of these compounds (Park et al., 2011).
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally related to piperazine, which is known to have anthelmintic action, primarily against roundworm and pinworm .
Mode of Action
Piperazine compounds, in general, mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
3-methyl-1-methylsulfonylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S.ClH/c1-6-5-8(4-3-7-6)11(2,9)10;/h6-7H,3-5H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTDLCJWTXMNKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)S(=O)(=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(methylsulfonyl)piperazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

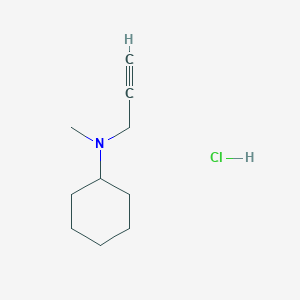
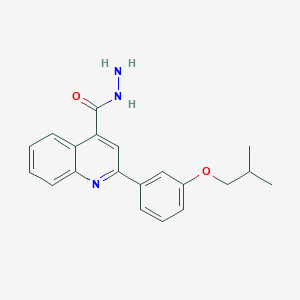
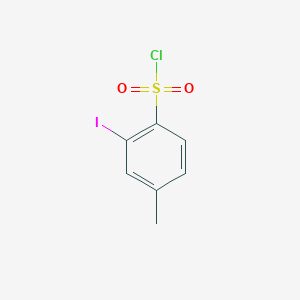
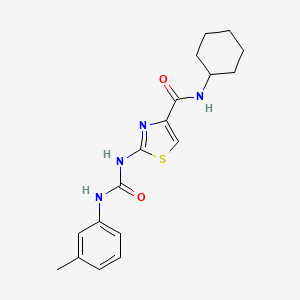
![2-[3-(2-Chloro-3-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2997034.png)
![N-(4-methylbenzyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2997037.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2997039.png)
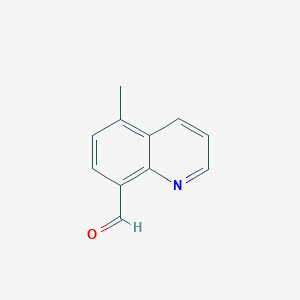
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-4-[4-(2-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2997041.png)

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptane-2-carbonyl)pyridin-2-one](/img/structure/B2997045.png)
